molecular formula C7H17Cl2FN2 B12832412 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

Cat. No.: B12832412
M. Wt: 219.12 g/mol
InChI Key: NKPCYUMLEXPFIL-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride: (CAS number: 2306244-79-9) is a chemical compound with the following properties:

  • Chemical formula:

    C7H17Cl2FN2\text{C}_7\text{H}_{17}\text{Cl}_2\text{FN}_2C7​H17​Cl2​FN2​

  • Molecular weight: 219.13 g/mol

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves the introduction of a fluorine atom onto a piperidine ring. While specific literature references are scarce, similar compounds can be synthesized using established methods for fluorination reactions. For example, nucleophilic fluorination of a piperidine derivative can yield the desired fluoro-substituted compound.

Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. typical conditions for fluorination reactions include the use of fluorinating agents (such as Selectfluor or DAST) and appropriate solvents (e.g., acetonitrile, dichloromethane).

Industrial Production: Information on industrial-scale production methods for this compound is limited. It may be produced in research laboratories or custom synthesis facilities.

Chemical Reactions Analysis

Reactivity: 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can participate in various chemical reactions:

    Nucleophilic substitution: The fluorine atom can undergo substitution reactions with other nucleophiles.

    Reduction: Reduction of the fluorine substituent can yield the corresponding amine.

    Other transformations: Depending on the functional groups present, it may undergo additional reactions.

Common Reagents and Conditions:

    Fluorinating agents: Selectfluor, DAST

    Reduction agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst

    Solvents: Acetonitrile, dichloromethane, etc.

Major Products: The major products formed from these reactions include fluorinated piperidine derivatives and their reduced forms.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal chemistry: Researchers explore its potential as a building block for drug development.

    Biological studies: It may serve as a probe for studying piperidine-containing receptors or enzymes.

    Industry: Its unique fluorine substitution can enhance the properties of other molecules.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, related compounds include:

    (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: (CAS number: 1062580-52-2) .

  • Other fluoro-substituted piperidine derivatives.

Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications

Properties

Molecular Formula

C7H17Cl2FN2

Molecular Weight

219.12 g/mol

IUPAC Name

3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H

InChI Key

NKPCYUMLEXPFIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCNCC1F.Cl.Cl

Origin of Product

United States

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